molecular formula C5H5ClN2 B031603 3-Amino-2-chloropyridine CAS No. 6298-19-7

3-Amino-2-chloropyridine

Cat. No. B031603
M. Wt: 128.56 g/mol
InChI Key: MEQBJJUWDCYIAB-UHFFFAOYSA-N
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Patent
US06710180B2

Procedure details

A reactor vessel is charged with 3-amino-2-chloropyridine (5.4 g, 42 mmol), 2,2,2-trifluoroethanol (50 g, 500 mmol), and methanesulfonic acid (4.1 g, 43 mmol). The solution is heated to the range 55° C. to 60° C. and then t-butyl nitrite (5.3 g of a 90% solution, 46 mmol) is added drop-wise to the vessel while maintaining the temperature at 60° C. to 65° C. After nitrogen evolution ceases, the solution is cooled, neutralized with aqueous saturated sodium bicarbonate solution and then extracted with MTBE. The solvent is removed by evaporation to obtain 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine as a crude oil (11.1 g) with an actual yield of 67.3%.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[F:9][C:10]([F:14])([F:13])[CH2:11][OH:12].CS(O)(=O)=O.N(OC(C)(C)C)=O.C(=O)(O)[O-].[Na+]>>[Cl:8][C:3]1[C:2]([O:12][CH2:11][C:10]([F:14])([F:13])[F:9])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
NC=1C(=NC=CC1)Cl
Name
Quantity
50 g
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
4.1 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated to the range 55° C. to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 60° C. to 65° C
TEMPERATURE
Type
TEMPERATURE
Details
After nitrogen evolution ceases, the solution is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE
CUSTOM
Type
CUSTOM
Details
The solvent is removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1OCC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67.3%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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